REACTION_CXSMILES
|
C[C@@H]1O[C@@H](OC[C@H]2O[C@@H]([O:16][C:17]3[CH:22]=[C:21]4[O:23][C:24]([C:28]5[CH:33]=[CH:32][C:31]([O:34][CH3:35])=[C:30](O)[CH:29]=5)=[CH:25][C:26](=[O:27])[C:20]4=[C:19]([OH:37])[CH:18]=3)[C@H](O)[C@@H](O)[C@@H]2O)[C@H](O)[C@H](O)[C@H]1O.[C:44](=O)([O-])[O-:45].[K+].[K+].IC.C(OCC)(=O)C>CN(C)C=O.ClCCl>[OH:37][C:19]1[CH:18]=[C:17]([OH:16])[CH:22]=[C:21]2[C:20]=1[C:26](=[O:27])[CH:25]=[C:24]([C:28]1[CH:33]=[CH:32][C:31]([O:34][CH3:35])=[C:30]([O:45][CH3:44])[CH:29]=1)[O:23]2 |f:1.2.3|
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
|
Name
|
|
Quantity
|
454 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
mixed solution
|
Quantity
|
50 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 90° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
which was heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
5.2 L of methanol and 5 kg of conc. hydrochloric acid were added to the filtered solid
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux at 65° C. for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated solid were collected by filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of methanol
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C(C=C(OC2=CC(=C1)O)C1=CC(=C(C=C1)OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 426 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |